molecular formula C13H20N2O2 B5321120 1-(2,5-dimethyl-3-furoyl)-4-methyl-1,4-diazepane

1-(2,5-dimethyl-3-furoyl)-4-methyl-1,4-diazepane

Cat. No. B5321120
M. Wt: 236.31 g/mol
InChI Key: PHUKQKLHRUNLDC-UHFFFAOYSA-N
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Description

1-(2,5-dimethyl-3-furoyl)-4-methyl-1,4-diazepane, commonly known as DMFD, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DMFD is a heterocyclic compound that belongs to the class of diazepanes. It has a unique structure that makes it an attractive target for designing new drugs.

Mechanism of Action

The exact mechanism of action of DMFD is not fully understood. However, it is believed to work by binding to specific receptors in the brain, which leads to the modulation of neurotransmitter release. DMFD has been shown to interact with GABA receptors, which are involved in the regulation of anxiety and stress.
Biochemical and Physiological Effects:
DMFD has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit viral replication, and reduce bacterial growth. DMFD has also been shown to decrease anxiety and promote sleep in animal models.

Advantages and Limitations for Lab Experiments

One advantage of DMFD is its broad spectrum of biological activities, which makes it a potential candidate for the development of new drugs. However, its complex synthesis and limited availability can be a limitation for lab experiments.

Future Directions

There are several future directions for the research on DMFD. One potential area of interest is the development of new drugs that target GABA receptors. DMFD can serve as a lead compound for the design of new anxiolytics and sedatives. Another area of interest is the investigation of DMFD's antitumor activity. Further studies are needed to understand the mechanism of action and potential clinical applications of DMFD in cancer therapy.
In conclusion, DMFD is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. Its unique structure and broad spectrum of biological activities make it an attractive target for drug discovery. Further research is needed to fully understand its mechanism of action and potential clinical applications.

Synthesis Methods

The synthesis of DMFD is a complex process and requires expertise in organic chemistry. The most common method for synthesizing DMFD involves the reaction of 2,5-dimethylfuran with ethylenediamine in the presence of a catalyst. The resulting product is then treated with acetic anhydride to obtain DMFD.

Scientific Research Applications

DMFD has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. DMFD has also been shown to have anxiolytic and sedative effects, making it a potential candidate for the treatment of anxiety disorders.

properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-(4-methyl-1,4-diazepan-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-10-9-12(11(2)17-10)13(16)15-6-4-5-14(3)7-8-15/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHUKQKLHRUNLDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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